

Methyl 5-bromopyridine-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 5-bromopyridine-2-carboxylate

Cat. No.: B1661943

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Introduction: **Methyl 5-bromopyridine-2-carboxylate** is a highly functionalized heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with a bromine atom and a methyl carboxylate group, render it a versatile starting material for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the methyl carboxylate at the 2-position can be readily modified to introduce further chemical diversity. This application note will delve into the utility of **methyl 5-bromopyridine-2-carboxylate** as a key intermediate in the synthesis of potent kinase inhibitors, with a focus on providing detailed experimental protocols and showcasing its role in the development of targeted therapeutics.

Application in the Synthesis of Pan-PIM Kinase Inhibitor AZD1208

A prominent example highlighting the utility of **methyl 5-bromopyridine-2-carboxylate** derivatives is in the synthesis of AZD1208, a potent and orally bioavailable pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML).[\[1\]](#)[\[2\]](#)

The synthesis of AZD1208 showcases two powerful palladium-catalyzed cross-coupling reactions, a Suzuki coupling and a Buchwald-Hartwig amination, to construct the core structure of the inhibitor. The pyridine ring of the initial building block forms a central part of the final molecule.

Biological Activity of AZD1208

AZD1208 exhibits potent inhibitory activity against all three PIM kinase isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Kinase Target	IC ₅₀ (nM)
PIM1	0.4
PIM2	5.0
PIM3	1.9

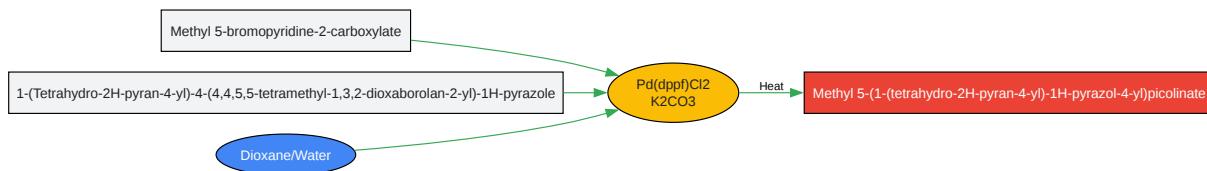
Table 1: In vitro inhibitory activity of AZD1208 against PIM kinases.^{[3][4]}

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a key intermediate in the preparation of AZD1208, starting from **methyl 5-bromopyridine-2-carboxylate**. This is followed by the subsequent transformation to the final active molecule.

Step 1: Suzuki Coupling

This reaction couples the pyridine core with a pyrazole moiety, a common structural motif in kinase inhibitors.



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Diagram 1: Suzuki Coupling Reaction Workflow

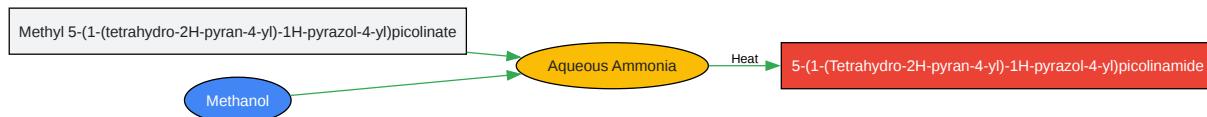
Protocol:

A mixture of **methyl 5-bromopyridine-2-carboxylate** (1.0 eq), 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (**Pd(dppf)Cl2**) (0.1 eq), and potassium carbonate (**K2CO3**) (3.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate.

Expected Yield: 75-90%

Step 2: Amide Formation

The methyl ester is converted to the primary amide, a key functional group for interaction with the target kinase.



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Diagram 2: Amide Formation via Ammonolysis

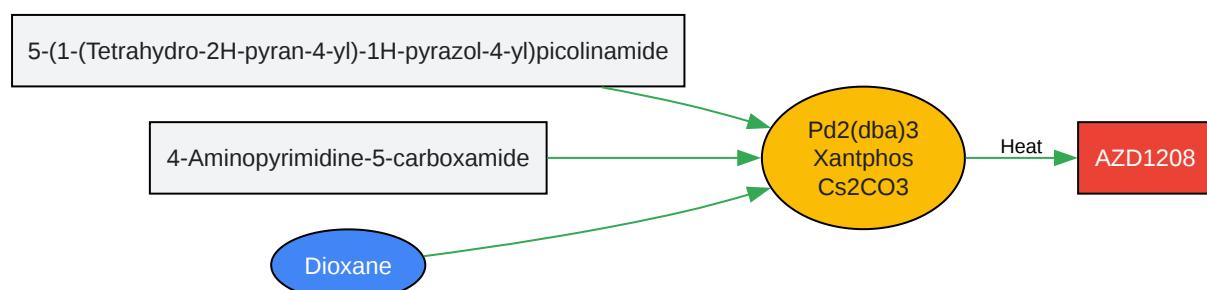
Protocol:

Methyl 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinate (1.0 eq) is dissolved in methanol, and a concentrated aqueous solution of ammonia (excess) is added. The mixture is heated in a sealed vessel at 70-90 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is collected, washed with water and a cold non-polar solvent (e.g., diethyl ether or hexane), and dried to give 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide.

Expected Yield: 80-95%

Step 3: Buchwald-Hartwig Amination

This final step introduces the aminopyrimidine moiety to complete the synthesis of AZD1208.



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Diagram 3: Buchwald-Hartwig Amination Reaction

Protocol:

A mixture of 5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)picolinamide (1.0 eq), 4-aminopyrimidine-5-carboxamide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs2CO3) (2.5 eq) in anhydrous 1,4-dioxane is degassed and heated under an inert atmosphere at 100-120 °C for 8-16 hours. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by preparative high-performance liquid chromatography (HPLC) to afford AZD1208.

Expected Yield: 40-60%

Conclusion

Methyl 5-bromopyridine-2-carboxylate and its derivatives are invaluable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of complex, biologically active molecules. The synthesis of the pan-PIM kinase inhibitor AZD1208 serves as a compelling example of its application, utilizing robust and efficient cross-coupling methodologies to construct a potent anti-cancer agent. The detailed protocols provided herein offer a practical guide for researchers and scientists engaged in drug discovery and development, showcasing the strategic importance of this heterocyclic scaffold.

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